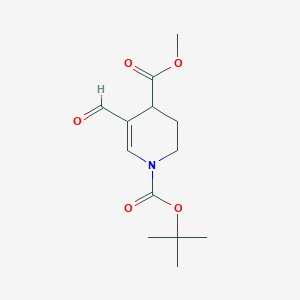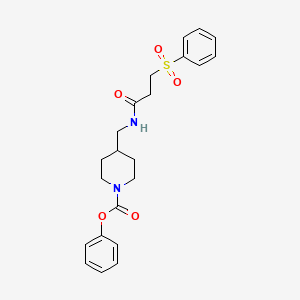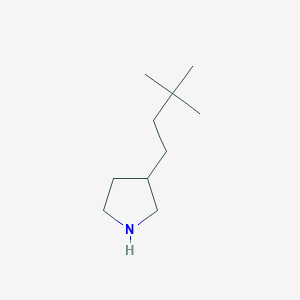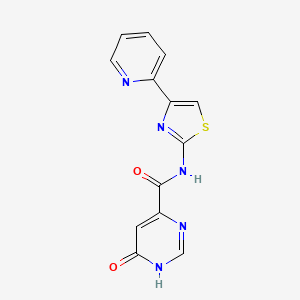![molecular formula C17H14ClFN2O2S2 B3011642 3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 896608-58-5](/img/structure/B3011642.png)
3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClFN2O2S2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Research into the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds similar to "3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide", has identified them as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have demonstrated significant in vitro inhibition of the enzyme and have shown potential in blocking kynurenine 3-hydroxylase activity in animal models. Such inhibitors are crucial for exploring the kynurenine pathway's role in neuronal injury and diseases, offering a pathway to understanding and potentially treating various neurodegenerative conditions (Röver et al., 1997).
Anticancer and Antiviral Potential
A study on celecoxib derivatives, structurally related to "this compound", revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's versatility in drug development, particularly in designing new therapeutic agents for various diseases including cancer and viral infections (Küçükgüzel et al., 2013).
Antitumor Activity
Further research into 2-benzylthio-4-chlorobenzenesulfonamide derivatives has demonstrated notable in vitro antitumor activities, particularly against non-small cell lung cancer and melanoma cell lines. This underscores the compound's role in developing new antitumor agents, providing a foundation for future cancer therapies (Sławiński & Brzozowski, 2006).
Photosensitizer in Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those similar to the compound , have been explored for their high singlet oxygen quantum yield. These compounds show promising applications as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medical treatments involving light-activated drugs (Pişkin et al., 2020).
Antimicrobial Properties
Compounds incorporating the thiophene moiety and benzenesulfonamide, similar to "this compound", have been synthesized and evaluated for their antimicrobial activity. This research contributes to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance, offering pathways to novel treatments for infectious diseases (Mohamed et al., 2020).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide” is not available, related compounds have shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the antibacterial activity of related compounds , it could be interesting to investigate the potential antimicrobial properties of “3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide”. Additionally, further studies could explore the mechanism of action of this compound and its potential uses in medical or industrial applications.
Propiedades
IUPAC Name |
3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-13-2-1-3-16(10-13)25(22,23)20-9-8-15-11-24-17(21-15)12-4-6-14(19)7-5-12/h1-7,10-11,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUBIHCGGWUCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
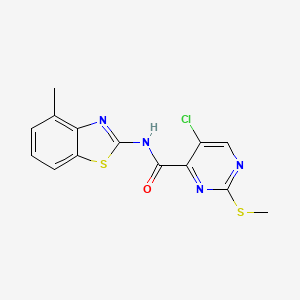
![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)
![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)
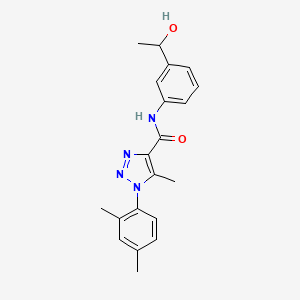
![2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3011568.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)
